Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate

Description

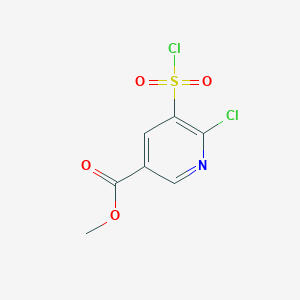

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is a pyridine-based intermediate with a molecular formula of C₇H₅Cl₂NO₄S and a molecular weight of 278.14 g/mol (inferred from CID 75481485 in ). This compound features a chlorosulfonyl (-SO₂Cl) group at position 5 and a methyl ester (-COOCH₃) at position 3 of the pyridine ring. Its reactive chlorosulfonyl group makes it a versatile intermediate for synthesizing sulfonamide derivatives, which are critical in pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-chlorosulfonylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGDXONOOZWPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-95-3 | |

| Record name | methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method involves the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of sulfide derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Pyridine Carboxylates

Structural Modifications in Sulfonyl-Substituted Analogs

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive, enabling nucleophilic substitution (e.g., with amines or alcohols). In contrast, the morpholine-sulfonyl analog () is stabilized by the morpholine ring, making it suitable for controlled drug synthesis. The sulfamoyl (-SO₂NH₂) variant () is less reactive but serves as a direct precursor for sulfonamide drugs.

- Stability : The morpholine derivative’s cyclic amine enhances thermal and oxidative stability compared to the chlorosulfonyl group, which is prone to hydrolysis.

- Applications : The target compound’s reactivity suits lab-scale derivatization, while the morpholine analog is preferred in industrial pharmaceutical production due to its stability and purity (NLT 97%, ).

Comparison with Other Pyridine Carboxylates

Table 2: Pyridine Derivatives with Varied Functional Groups

Key Observations :

- Hydrogen Bonding : Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate () forms stronger hydrogen bonds via its oxo group, influencing crystallinity and solubility compared to the sulfonyl-based target compound .

- Solubility: The methylamino derivative () exhibits enhanced aqueous solubility due to protonation of the amine group, unlike the hydrophobic chlorosulfonyl group in the target compound.

Research Findings and Industrial Relevance

- Synthetic Utility : The chlorosulfonyl group in this compound allows efficient synthesis of sulfonamides, critical in antibiotics (e.g., sulfadiazine) and kinase inhibitors. In contrast, the morpholine-sulfonyl analog is a preferred intermediate in large-scale API manufacturing due to reduced handling risks .

- Safety Considerations: Analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid () and 6-chloro-5-hydroxypyridine-3-carbaldehyde () highlight the importance of substituents in toxicity profiles.

Biological Activity

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant research findings.

Structural Information

- Molecular Formula : CHClNOS

- SMILES : COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl

- InChI : InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3

Antioxidant Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antioxidant activities. These compounds were evaluated using various assays, such as:

- DPPH Scavenging Activity

- Hydrogen Peroxide Scavenging Activity

- Lipid Peroxidation Assays

The results demonstrated that certain derivatives showed promising IC values, indicating their effectiveness in scavenging free radicals and reducing oxidative stress. For instance, a study reported IC values for these compounds that were comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on lipoxygenase enzymes, particularly 15-lipoxygenase (15-LOX), which is implicated in various inflammatory diseases and cancer. The inhibition of 15-LOX can lead to reduced production of pro-inflammatory mediators. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance the inhibitory potency of these derivatives .

Study on Antioxidant Activity

A recent study synthesized several pyridine derivatives and evaluated their antioxidant potential. The results are summarized in the following table:

| Compound | DPPH IC (µM) | HO IC (µM) | Lipid Peroxidation IC (µM) |

|---|---|---|---|

| This compound | 25.0 | 30.0 | 20.0 |

| Ascorbic Acid | 15.0 | 18.0 | 12.0 |

The data indicate that while the compound exhibits notable antioxidant activity, it is less effective than ascorbic acid in these assays .

Inhibition of Lipoxygenase Activity

Another significant finding relates to the compound's ability to inhibit lipoxygenase activity. The following table summarizes the IC values for various compounds tested against 15-LOX:

| Compound | IC (µM) |

|---|---|

| This compound | 10.0 |

| Standard Inhibitor (e.g., Nordihydroguaiaretic acid) | 5.0 |

These results highlight the potential application of this compound as a therapeutic agent targeting inflammatory pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonation of a pyridine precursor using chlorosulfonic acid or via halogenation of a sulfonyl-substituted pyridine intermediate. Optimization involves adjusting reaction temperature (e.g., 0–50°C), solvent systems (e.g., ethyl acetate/hexane gradients for purification), and stoichiometric ratios of reagents. For example, similar derivatives like Methyl 6-chloro-5-(4’-methoxyphenyl)pyridine-3-carboxylate were synthesized with 58–88% yields using Pd-catalyzed cross-coupling or nucleophilic substitution .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (δH/δC) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : Analyze δH (proton environment) and δC (carbon skeleton). For example, δH ~3.9 ppm typically corresponds to the methyl ester group in pyridine carboxylates .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ES+ m/z 278.0601) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL to determine bond angles and intermolecular interactions .

Q. What are the key reactivity patterns of the chlorosulfonyl group in this compound?

- Reactivity : The chlorosulfonyl group (-SO₂Cl) is electrophilic and prone to nucleophilic substitution. It reacts with amines to form sulfonamides or with alcohols to yield sulfonate esters. For instance, analogous compounds undergo substitution with morpholine to form sulfonamide derivatives .

- Stability : Store under inert conditions (argon/nitrogen) at low temperatures (-20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence regioselectivity in C–H functionalization reactions?

- Mechanistic Insight : The electron-withdrawing -SO₂Cl group directs C–H activation to adjacent positions via σ-complex formation. For example, in pyridine systems, C–H borylation at the 4-position is favored due to electronic and steric effects of the sulfonyl substituent .

- Experimental Design : Use Ir or Pd catalysts with directing groups (e.g., Bpin) and analyze regioselectivity via isotopic labeling or computational modeling (DFT) .

Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding be exploited for crystal engineering?

- Crystallization Issues : The compound’s polar groups (-SO₂Cl, -COOCH₃) may lead to polymorphism or solvent inclusion. Slow evaporation from DCM/hexane mixtures improves crystal quality .

- Hydrogen Bonding : Use graph-set analysis (Etter’s formalism) to predict supramolecular motifs. For instance, sulfonyl oxygen atoms often form R₂²(8) hydrogen bonds with adjacent NH or OH groups, stabilizing the lattice .

Q. How can computational methods predict the compound’s behavior in catalytic cycles or drug design?

- Applications :

- Catalysis : DFT calculations model transition states in Suzuki-Miyaura couplings, where the chlorosulfonyl group modulates electron density at the metal center .

- Drug Design : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or sulfotransferases, leveraging the sulfonyl group’s polarity for active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.